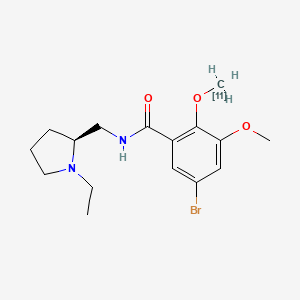

Isoremoxipride C-11

Description

Significance of Dopamine (B1211576) D2/D3 Receptor Imaging in Preclinical Neurobiological Research

The imaging of dopamine D2 and D3 receptors is a cornerstone of preclinical neurobiological research, providing invaluable insights into the brain's complex dopaminergic system. These receptors are pivotal in numerous physiological processes, including motor control, motivation, and cognition. Consequently, their dysfunction is implicated in a range of neuropsychiatric and neurological disorders. Positron Emission Tomography (PET) has been a primary modality for imaging and quantifying these receptors in vivo for over three decades. nih.govnih.gov The ability to visualize D2/D3 receptors allows researchers to investigate their density, distribution, and occupancy by various drugs, which is crucial for understanding disease mechanisms and for the development of novel therapeutics. uni-regensburg.detaylorfrancis.com

A key aspect of D2/D3 receptor research is the concept of high- and low-affinity states. nih.govnih.gov Agonists, like dopamine itself, bind with high affinity to a state of the receptor that is coupled to G-proteins, initiating a cellular response. nih.govnih.gov Antagonists, on the other hand, tend to bind with equal affinity to both high- and low-affinity states. nih.govnih.govoup.com The ability to differentiate between these states with specific radioligands could provide a more nuanced understanding of receptor function in both healthy and diseased brains. nih.govnih.gov Preclinical imaging studies in animal models are essential for validating new radiotracers and for conducting initial investigations into the pathophysiology of diseases and the mechanism of action of new drugs before they are used in human studies. mdpi.com

Evolution of High-Affinity Radioligands for Dopamine Receptor Research Paradigms

The journey to develop effective radioligands for dopamine receptor imaging has been one of continuous refinement. Early efforts in the 1980s led to the development of tracers like [11C]N-methylspiperone, which, while successful, also showed affinity for serotonin (B10506) receptors. snmjournals.orgresearchgate.net The quest for greater selectivity and improved imaging properties led to the development of substituted benzamides, such as [11C]raclopride. snmjournals.org [11C]raclopride has a moderate affinity for D2 receptors, making it well-suited for studying the high receptor densities in the striatum and for detecting changes in endogenous dopamine levels. nih.gov

However, to accurately measure lower receptor concentrations in extrastriatal regions and to potentially target the high-affinity state of the D2 receptor, ligands with even higher affinity were needed. snmjournals.orgnih.gov This need spurred the development of a new generation of radioligands. The discovery of potent remoxipride (B1679305) metabolites, such as eticlopride, paved the way for these advancements. researchgate.net Further structural modifications and the introduction of different radioisotopes, like fluorine-18 (B77423) and bromine-76, led to the creation of compounds such as [18F]fallypride and [76Br]isoremoxipride (also known as FLB 457). nih.govresearchgate.netresearchgate.net These high-affinity radioligands have proven invaluable for imaging the lower concentrations of dopamine receptors found outside the striatum. nih.govsnmjournals.orgsnmjournals.org

Current Research Landscape and Niche of [11C]Isoremoxipride in Molecular Imaging Science

In the current molecular imaging landscape, several high-affinity radioligands for D2/D3 receptors are utilized, each with distinct characteristics and applications. [11C]Isoremoxipride, also known as [11C]FLB 457, holds a specific and important niche. nih.goviaea.orgcnr.it As a carbon-11 (B1219553) labeled substituted benzamide (B126), it possesses very high affinity for D2/D3 receptors. researchgate.net This high affinity makes it particularly well-suited for imaging the low-density D2/D3 receptors in extrastriatal brain regions, such as the cortex and thalamus, which are often of great interest in psychiatric and neurological research. nih.govsnmjournals.orgsnmjournals.org

The development of [11C]isoremoxipride was a direct result of structure-activity relationship studies on remoxipride metabolites, which aimed to create ligands with picomolar affinity. researchgate.net While other high-affinity ligands like [18F]fallypride are also widely used, the shorter half-life of carbon-11 in [11C]isoremoxipride can be advantageous for certain study designs, allowing for repeat scans on the same day. researchgate.netsnmjournals.orgsnmjournals.org The ability to quantify extrastriatal D2/D3 receptors with high precision is crucial for understanding their role in conditions where these brain regions are particularly affected. nih.gov Therefore, [11C]isoremoxipride remains a valuable tool for researchers investigating the subtleties of the dopaminergic system in both preclinical and clinical settings. snmjournals.orgsnmjournals.org

Structure

3D Structure

Properties

CAS No. |

167637-45-8 |

|---|---|

Molecular Formula |

C16H23BrN2O3 |

Molecular Weight |

370.27 g/mol |

IUPAC Name |

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-3-methoxy-2-(111C)methoxybenzamide |

InChI |

InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1/i3-1 |

InChI Key |

QAECXZXKVURFMR-SPFAIMGWSA-N |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O[11CH3] |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC |

Origin of Product |

United States |

Radiochemistry and Radiosynthesis Research Methodologies for 11c Isoremoxipride

Strategies for Carbon-11 (B1219553) Labeling of Benzamide (B126) Derivatives

The labeling of benzamide derivatives with carbon-11, a positron-emitting isotope with a short half-life of 20.4 minutes, is a critical process for the synthesis of radiotracers used in Positron Emission Tomography (PET). youtube.com The primary strategy for incorporating carbon-11 into benzamide structures like isoremoxipride involves the methylation of a suitable precursor. nih.govnih.gov This is typically achieved by reacting a desmethyl precursor with a carbon-11 labeled methylating agent, such as [11C]methyl iodide or [11C]methyl triflate. youtube.comnih.gov The choice of the methylating agent and reaction conditions is crucial for achieving high radiochemical yield and purity. nih.gov

The general approach involves the production of [11C]carbon dioxide from a cyclotron, which is then converted into the reactive methylating agent. youtube.com This agent is subsequently used to introduce the 11C-label onto a precursor molecule where a methyl group is absent. nih.gov For benzamide derivatives, this often involves the O-methylation of a phenolic hydroxyl group or N-methylation of an amine or amide. nih.govnih.gov The lipophilicity and other physicochemical properties of the final radiotracer can be fine-tuned by selecting specific structural features in the precursor, which can influence its brain penetration and nonspecific binding. researchgate.net

Precursor Synthesis and Chemical Optimization for [11C]Isoremoxipride Production

The synthesis of the precursor for [11C]isoremoxipride, (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, is a multi-step process. nih.govacs.org An improved method for preparing isoremoxipride, which can then be demethylated to create the precursor, starts from o-vanillin. researchgate.net Another approach involves the synthesis of 3-phenolic derivatives to serve as precursors for [11C]labelled PET ligands. scribd.com

Chemical optimization is essential to ensure efficient and high-yield production of [11C]isoremoxipride. slb.com This involves refining reaction conditions, such as temperature, reaction time, and the concentration of reagents. nih.gov For instance, the synthesis of (+)-[11C]PHNO, another challenging multi-step radiosynthesis, was optimized by conducting the entire process at room temperature, which reduced the synthesis time and minimized radioactive decay. nih.gov Similar optimization strategies can be applied to the production of [11C]isoremoxipride to enhance activity yields without compromising product quality. nih.gov The use of specific catalysts and the careful control of the reaction environment, including the use of an inert atmosphere, are also critical for minimizing side reactions and ensuring the desired product is obtained. nih.gov

| Precursor Name | Starting Material | Key Synthesis Step | Reference |

| Desmethyl-isoremoxipride | Isoremoxipride | Demethylation | researchgate.net |

| 2-hydroxy-FLB 457 | o-vanillin | Multi-step synthesis | nih.govresearchgate.net |

| 3-phenolic derivatives | Various | Synthesis of phenolic precursors | scribd.com |

Radiomethylation Techniques for Stereospecific Carbon-11 Incorporation into [11C]Isoremoxipride

The key step in the synthesis of [11C]isoremoxipride is the stereospecific incorporation of the carbon-11 atom. This is achieved through direct O-methylation of the 2-hydroxy precursor, 2-hydroxy-FLB 457, using [11C]methyl iodide in the presence of a base like sodium hydroxide (B78521) (NaOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction is a nucleophilic substitution where the phenoxide ion, formed from the hydroxyl group of the precursor in the basic medium, attacks the electrophilic carbon of [11C]methyl iodide.

This process results in a radiochemical yield of 25-35% (calculated from the end of bombardment) with a total synthesis time of about 30 minutes. nih.gov The resulting [11C]isoremoxipride, also known as [11C]FLB 457, has a high specific activity, averaging 48 GBq/μmol (1,300 Ci/mmol) at the end of synthesis. nih.gov It is important to maintain the stereospecificity of the (S)-enantiomer throughout the synthesis, as it possesses the high affinity for dopamine (B1211576) D2 receptors. nih.gov The use of [11C]methyl triflate is another common and effective radiomethylation technique.

| Radiomethylation Technique | Reagents | Solvent | Key Features |

| Direct O-methylation | [11C]methyl iodide, NaOH | Dimethyl sulfoxide (DMSO) | Stereospecific, rapid synthesis |

| Loop Chemistry | [11C]MeOTf, Precursor in ethanol | Ethanol | Fully automated, efficient purification |

Development and Validation of Automated Synthesis Modules for [11C]Isoremoxipride

Automated synthesis modules are crucial for the routine and reliable production of [11C]isoremoxipride for clinical and research applications. scribd.commdpi.com These modules integrate the entire radiosynthesis process, from the production of the [11C]methylating agent to the purification and formulation of the final radiotracer, into a single, computer-controlled system. nih.govnih.gov This automation ensures reproducibility, minimizes radiation exposure to personnel, and allows for production under Good Manufacturing Practice (GMP) conditions. mdpi.comadvancingnuclearmedicine.com

Several commercial and custom-built automated synthesis modules, such as the GE TRACERlab FXC-Pro and MPS-100, have been developed and validated for the production of various carbon-11 labeled radiopharmaceuticals. nih.govnih.gov These systems often employ techniques like "loop chemistry," where the precursor is coated on the inside of an HPLC loop and the [11C]methylating agent is passed through it, leading to an efficient reaction. nih.gov The validation of these automated modules involves demonstrating consistent radiochemical yield, purity, and specific activity over multiple production runs. mdpi.comnih.gov For example, the automated synthesis of [11C]PiB yielded a radiochemical purity of over 97% within approximately 20 minutes. nih.gov Similarly, automated production of [11C]Gln reliably provides over 3.7 GBq of the final product with high radiochemical purity. nih.gov

Radiochemical Quality Control Research for [11C]Isoremoxipride Applications

Radiochemical quality control is a mandatory and critical aspect of producing [11C]isoremoxipride for research applications to ensure the identity, purity, and suitability of the radiotracer. mdpi.comunm.edu These quality control procedures are essential to guarantee that the injected product is safe and that the resulting PET data are reliable and accurately reflect the biological process being studied. chuv.ch

Methodologies for Radiochemical Purity Assessment in Research Batches

The radiochemical purity of [11C]isoremoxipride batches is primarily assessed using High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This technique separates the desired radiolabeled compound from any radioactive and non-radioactive impurities. mdpi.com The HPLC system is equipped with both a UV detector and a radioactivity detector to identify and quantify all components in the final product. mdpi.com For a batch to be considered acceptable for research use, the radiochemical purity must typically exceed 95%. mdpi.comnih.gov

In addition to HPLC, other methods like radio-thin-layer chromatography (radio-TLC) can be used for a quicker, albeit less quantitative, assessment of radiochemical purity. iaea.org The identity of [11C]isoremoxipride is confirmed by comparing the retention time of the radioactive peak in the HPLC chromatogram with that of a non-radioactive, authenticated standard of isoremoxipride. nih.gov

| Quality Control Test | Method | Specification | Reference |

| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) | > 95% | mdpi.comnih.gov |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Within acceptable limits | mdpi.com |

| Radionuclidic Identity | Half-life determination | Confirms Carbon-11 | mdpi.com |

| pH | pH paper or meter | Compatible with injection (e.g., 6.0-7.0) | mdpi.com |

| Appearance | Visual inspection | Clear, colorless, no visible particles | mdpi.com |

Determination of Molar Activity for Quantitative Preclinical Research

Molar activity, defined as the amount of radioactivity per mole of the compound (expressed in GBq/µmol), is a critical parameter for quantitative preclinical research with [11C]isoremoxipride. d-nb.infonih.gov High molar activity is essential to ensure that the administered dose of the radiotracer is at a true "tracer" level, meaning it does not exert any pharmacological effects that could alter the biological system being studied. d-nb.info

The determination of molar activity involves quantifying the total radioactivity of the batch using a dose calibrator and measuring the total mass of the compound (both labeled and unlabeled) using analytical techniques like HPLC with a UV detector, by comparing the peak area to a standard curve of the non-radioactive compound. d-nb.info For [11C]isoremoxipride, an average specific activity of 48 GBq/μmol at the end of synthesis has been reported, which is considered high and suitable for quantitative studies of dopamine D2 receptors. nih.gov The common range for molar activities of carbon-11 labeled radiopharmaceuticals is between 1 and 230 GBq/µmol. d-nb.info

Chromatographic Purification Techniques for Research-Grade [11C]Isoremoxipride

The production of research-grade [11C]Isoremoxipride, also known as [11C]FLB 457, necessitates a highly effective purification step to separate the final radiolabeled product from unreacted precursors, radiolabeling agents, and potential byproducts. High-Performance Liquid Chromatography (HPLC) is the universally adopted method for this purpose, ensuring high radiochemical purity of the final product. researchgate.netthermofisher.com Research methodologies have focused on optimizing HPLC conditions to achieve efficient separation, high recovery, and short purification times, which are critical factors given the short 20.4-minute half-life of Carbon-11. plos.org

The most common approach involves the O-methylation of the 2-hydroxy precursor, (S)-5-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-methoxybenzamide (also referred to as FLB 604), using either [11C]methyl iodide or [11C]methyl triflate. researchgate.netnih.gov Following the labeling reaction, the entire mixture is typically injected into a semi-preparative HPLC system for purification. google.compsu.edu

Semi-Preparative HPLC Systems

Reversed-phase HPLC is the standard technique for purifying [11C]Isoremoxipride. researchgate.net This method separates compounds based on their hydrophobicity, where the nonpolar stationary phase retains the more hydrophobic compounds longer than the polar mobile phase. In the case of [11C]Isoremoxipride synthesis, the desired product is more hydrophobic than its precursor, resulting in a longer retention time on a reversed-phase column. researchgate.net

Various research groups have reported specific conditions for the successful purification of [11C]Isoremoxipride and its close analogs, demonstrating a range of viable columns and mobile phases. For instance, early development of [11C]FLB 457 utilized a semipreparative reversed-phase HPLC system that successfully yielded the radiotracer with a radiochemical purity exceeding 99%. researchgate.net The retention time for [11C]FLB 457 was reported to be between 11.5 and 13.5 minutes, while the more polar precursor was eluted earlier, between 5 and 10 minutes. researchgate.net

A novel "loop method" for radiosynthesis involves trapping [11C]iodomethane in a solution of the precursor held within an HPLC injection loop. After a brief reaction time at ambient temperature, the contents of the loop are injected directly onto the HPLC column for purification. google.compsu.edu This method has been successfully applied to the synthesis of [11C]FLB 457, streamlining the process by eliminating transfer steps and minimizing the time between synthesis and purification. google.compsu.edu

The following tables summarize detailed research findings on the chromatographic conditions used for the purification and analysis of [11C]Isoremoxipride and a closely related analog.

Table 1: Semi-Preparative HPLC Purification Parameters for [11C]Labeled FLB 457 Analogs

| Parameter | [11C]Cyclopropyl-FLB 457 nih.gov | [18F]FLB 457 Analog niph.go.jp |

|---|---|---|

| HPLC System | Semi-preparative | Semi-preparative |

| Column | Not Specified | YMC J'sphere ODS-H80 (10 mm ID x 250 mm) |

| Mobile Phase | CH₂Cl₂/MeOH/TEA (95/5/0.5, pH 8.0) | CH₃CN/H₂O (60/40) |

| Flow Rate | 2 mL/min (0-4 min), then 4 mL/min | 6.0 mL/min |

| Retention Time (Product) | 6.3 min | 11.2 min |

| Retention Time (Precursor) | Not Specified | 6.7 min |

This data is based on analogs of [11C]Isoremoxipride but illustrates typical purification parameters.

Analytical HPLC for Quality Control

Following semi-preparative purification, analytical HPLC is employed to confirm the radiochemical and chemical purity of the final [11C]Isoremoxipride product. These systems use columns with smaller internal diameters and finer particle sizes to provide higher resolution. The identity of the product is confirmed by comparing its retention time to that of a co-injected, non-radioactive ("cold") standard of Isoremoxipride. nih.gov Radiochemical purity is determined by integrating the radioactivity signal over time, with values typically exceeding 99% for research-grade preparations. nih.gov

Gradient HPLC methods are also used to analyze arterial plasma samples during preclinical and clinical studies to distinguish the unmetabolized parent compound, [11C]Isoremoxipride, from its radioactive metabolites. plos.orgki.se

Table 2: Analytical HPLC Parameters for [11C]Cyclopropyl-FLB 457

| Parameter | Research Finding nih.gov |

|---|---|

| Purity Analysis Method | Analytical HPLC |

| Flow Rate | 3 mL/min |

| Retention Time (Product) | 4.18 min |

| Confirmation Method | Co-injection with unlabeled reference standard |

| Resulting Radiochemical Purity | > 99% |

After purification, the collected radioactive fraction is typically evaporated to remove the HPLC solvents and then reformulated in a physiologically compatible solution, such as phosphate (B84403) buffer with a small amount of ethanol, for subsequent use. nih.gov The entire process, from synthesis through purification and formulation, is optimized for speed, with total synthesis times of around 30 minutes being reported. researchgate.net

Preclinical Pharmacological and Imaging Research Methodologies with 11c Isoremoxipride

In Vitro Research Methodologies for Receptor Binding Characterization

Quantitative Receptor Binding Assays with [11C]Isoremoxipride in Tissue Homogenates

No published data could be found on quantitative receptor binding assays using [11C]Isoremoxipride in tissue homogenates. Such studies would typically be performed to determine key binding parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Selectivity and Affinity Profiling Research Paradigms for Dopamine (B1211576) D2/D3 Receptors

Specific selectivity and affinity profiles for [11C]Isoremoxipride, determined through in vitro competitive binding studies against known dopamine D2 and D3 receptor ligands, are not available in the reviewed literature. This information is crucial for characterizing a new radioligand's suitability for imaging a specific target.

In Vivo Preclinical Positron Emission Tomography (PET) Imaging Research Design

Animal Model Selection and Preparation Protocols for [11C]Isoremoxipride PET Studies (e.g., Rodents, Non-Human Primates)

There are no specific published reports detailing the selection and preparation of animal models, such as rodents or non-human primates, for PET studies involving [11C]Isoremoxipride.

PET Data Acquisition Protocols and Optimization in Small Animal Models

Information regarding optimized PET data acquisition protocols, including scanning duration and frame timing for [11C]Isoremoxipride in small animal models, is not publicly available.

Image Reconstruction Methodologies and their Impact on Preclinical [11C]Isoremoxipride PET

While various image reconstruction methodologies (e.g., filtered back-projection, iterative reconstruction algorithms) are standard in preclinical PET, no studies have been published that specifically assess their impact on imaging with [11C]Isoremoxipride.

Sufficiently detailed and specific scientific information focusing solely on the preclinical pharmacological and imaging research methodologies for "[11C]Isoremoxipride" is not available in the public domain to fulfill the request as outlined. While general methodologies for preclinical PET imaging, including quantitative analysis, arterial input function generation, kinetic modeling, and semi-quantitative techniques are well-documented for numerous other radiotracers, specific research findings, data, and established protocols for "[11C]Isoremoxipride" could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. Providing information based on other compounds would violate the core instruction to focus solely on "[11C]Isoremoxipride."

Metabolism and Biodistribution Research of 11c Isoremoxipride in Preclinical Models

Methodologies for Metabolite Identification and Quantification in Preclinical Plasma and Brain Samples

The primary goal of metabolite assessment in preclinical PET studies is to differentiate the parent radiotracer from its radioactive metabolites. This is crucial for accurate kinetic modeling, as only the concentration of the unmetabolized tracer in arterial plasma is a valid input function for quantifying receptor binding in the brain. The methodologies employed are designed to separate chemical compounds based on their physicochemical properties, such as polarity.

Standard Analytical Techniques: For a C-11 labeled compound like [11C]Isoremoxipride, the standard approach involves collecting arterial blood samples at various time points after injection in an animal model. Plasma is separated, and proteins are precipitated. The resulting supernatant, containing the parent tracer and its radiometabolites, is then analyzed, typically using:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the most common method. A small volume of the plasma extract is injected into an HPLC system equipped with a radioactivity detector. A reverse-phase column separates the compounds based on polarity; more polar metabolites typically have shorter retention times than the more lipophilic parent compound. The fraction of radioactivity corresponding to the parent tracer versus the metabolites is calculated at each time point.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the chemical structure of "cold" (non-radioactive) standard metabolites. By comparing the retention times of radioactive peaks from the radio-HPLC with the retention times of known metabolite standards, the identity of the radiometabolites can be confirmed.

Application to [11C]Isoremoxipride: Studies on the parent compound, remoxipride (B1679305), have identified significant species differences in metabolism, a critical factor for preclinical model selection. In rats, the primary metabolic pathways involve O-demethylation and hydroxylation of the benzene (B151609) ring, producing phenolic metabolites. In humans, metabolism occurs primarily through oxidation of the pyrrolidine (B122466) ring, forming pyrrolidone metabolites.

If [11C]Isoremoxipride follows similar pathways, the C-11 label on one of the methoxy (B1213986) groups would be crucial. O-demethylation at the labeled position would lead to the loss of the radioactive label into small, highly polar fragments like [11C]formaldehyde or [11C]CO2. Metabolism at other sites would produce C-11 labeled versions of the known remoxipride metabolites. HPLC analysis would be essential to quantify the percentage of intact [11C]Isoremoxipride versus these various potential radiometabolites in both plasma and brain tissue homogenates.

Table 1: Major Metabolites of Remoxipride Identified in Preclinical and Clinical Research

| Metabolite Name | Primary Species | Metabolic Pathway | Dopamine (B1211576) D2 Receptor Affinity |

| FLA 797 (-) | Rat | Phenolic metabolite | Higher than remoxipride |

| FLA 908 (-) | Rat | Phenolic metabolite | Higher than remoxipride |

| Pyrrolidone Metabolites | Human | Oxidation of pyrrolidine ring | Very low |

This table is based on data for the parent compound remoxipride.

Impact of Radiometabolites on Quantitative Preclinical PET Imaging Research Interpretation

The presence of radiometabolites can significantly complicate the interpretation of PET imaging data. The key issue is whether these metabolites can cross the blood-brain barrier (BBB) and if they bind to the target of interest or other sites in the brain.

Brain-Penetrant Metabolites: If a radiometabolite enters the brain, the PET signal will represent the sum of radioactivity from the parent tracer and the metabolite. If the metabolite binds to the same target receptor (e.g., the dopamine D2 receptor), it will lead to an overestimation of receptor density. If it binds non-specifically, it will increase the background signal and reduce the specific-to-nonspecific binding ratio.

Non-Penetrant Metabolites: More commonly, metabolism makes a compound more polar (hydrophilic), which typically prevents it from crossing the lipophilic BBB. In this ideal scenario, the metabolites remain in the bloodstream, and their contribution to the brain PET signal is negligible. However, they must still be measured in plasma and corrected for in the arterial input function to ensure accurate kinetic modeling.

Implications for [11C]Isoremoxipride Research: The known metabolites of remoxipride present a clear example of why this analysis is critical. The phenolic metabolites found in rats, FLA 797 (-) and FLA 908 (-), have been shown to have a significantly higher affinity for dopamine D2 receptors than remoxipride itself. Therefore, in a preclinical PET study using a rat model, it would be imperative to determine if these C-11 labeled metabolites can enter the brain. Any significant brain uptake would severely confound the PET signal, making it difficult to isolate the binding of [11C]Isoremoxipride alone.

Conversely, the pyrrolidone metabolites identified in humans have very low affinity for D2 receptors. This suggests that in primate models, which may better reflect human metabolism, radiometabolites might pose less of a challenge to image interpretation. This species difference underscores the importance of conducting metabolic studies across different animal models to select the most appropriate one for quantitative PET imaging studies.

Research on Biodistribution Patterns of [11C]Isoremoxipride in Animal Models Beyond Primary Target Organs

While the brain is the primary organ of interest for a dopamine D2 receptor ligand, understanding the whole-body distribution and routes of elimination is essential in preclinical evaluation. Biodistribution studies, typically conducted in rodents, involve dissecting tissues at various time points after radiotracer injection and measuring the radioactivity concentration in each organ using a gamma counter. This provides quantitative data on the uptake in tissues such as the liver, kidneys, lungs, heart, and spleen.

Expected Biodistribution Based on Remoxipride Data: Studies with labeled remoxipride have provided insights into its likely distribution pattern.

Absorption and Elimination: Remoxipride is well-absorbed, but its bioavailability differs significantly across species due to first-pass metabolism in the liver. This suggests that the liver would be a major site of uptake and metabolism for [11C]Isoremoxipride. The compound is eliminated through both hepatic metabolism and renal excretion. Therefore, high concentrations of radioactivity would be expected in the liver, kidneys, and bladder.

Tissue Distribution: Remoxipride has a larger volume of distribution in rodents than in dogs and humans, which correlates with lower plasma protein binding in rodents (20-30% vs. ~80% in humans). Studies using 14C-remoxipride in dogs showed rapid distribution to most tissues.

Melanin-Rich Tissues: An important finding was the retention of radioactivity in melanin-rich tissues, such as the eye. This is a known characteristic of some neuroleptic drugs and would be an important organ to assess in biodistribution studies of [11C]Isoremoxipride.

Table 2: Comparative Pharmacokinetic Parameters of Remoxipride in Different Species

| Parameter | Rat | Dog | Human |

| Oral Bioavailability | < 1% | > 90% | > 90% |

| Plasma Protein Binding | 20-30% | ~80% | ~80% |

| Volume of Distribution (Vss) | 3-6 L/kg | 1.6 L/kg | 0.7 L/kg |

| Primary Elimination Route | Hepatic Metabolism | Metabolism & Renal Excretion | Metabolism & Renal Excretion |

Data adapted from studies on the parent compound remoxipride.

Comparative Research Paradigms of 11c Isoremoxipride with Other Dopamine Radioligands

Methodological Comparisons with [18F]Fallypride and [123I]Epidepride in Preclinical Receptor Occupancy Studies

In preclinical research, the choice of radioligand significantly influences the methodology and outcomes of receptor occupancy studies. [11C]Isoremoxipride, [18F]Fallypride, and [123I]Epidepride are all high-affinity antagonists capable of imaging extrastriatal D2/D3 receptors, a crucial advancement over striatum-limited ligands. nih.govresearchgate.net

[123I]Epidepride, an analog of isoremoxipride, was developed for Single-Photon Emission Computed Tomography (SPECT) and demonstrated a remarkable ability to identify extrastriatal dopamine (B1211576) D2 receptors in the human brain. nih.gov Preclinical evaluation in rats using its iodine-125 (B85253) labeled form, [125I]Epidepride, revealed an exceptionally high striatum-to-cerebellum ratio of 234. nih.govsnmjournals.org This high ratio indicates excellent specific binding in the target region relative to non-specific binding in the reference region. [123I]Epidepride's design combined structural elements from isoremoxipride and iodopride. nih.gov

[18F]Fallypride, another analog of epidepride, is a selective, high-affinity antagonist for D2/D3 receptors used in PET studies. nih.govnih.gov It has been extensively studied in laboratory animals and non-human primates, proving effective in detecting receptor binding in extrastriatal areas such as the thalamus, amygdala, and various cortical regions. psu.edu Like [123I]Epidepride, [18F]Fallypride shows selectivity for D2/D3 receptors and reversible binding characteristics. nih.gov

Methodologically, the primary difference between these radiotracers in preclinical studies often relates to the imaging modality (PET for 11C and 18F, SPECT for 123I) and the physical half-life of the radioisotope. researchgate.net Carbon-11 (B1219553) ([11C]) has a short half-life of approximately 20 minutes, which is suitable for studies measuring dynamic changes in neurotransmitter levels. psu.edu Fluorine-18 (B77423) ([18F]) has a longer half-life of about 110 minutes, allowing for longer imaging protocols and potentially better signal-to-noise ratios, while Iodine-123 ([123I]) has a half-life of 13.2 hours, enabling delayed imaging schedules. nih.govresearchgate.net

| Radioligand | Radioisotope | Half-Life | Imaging Modality | Key Feature |

|---|---|---|---|---|

| [11C]Isoremoxipride (FLB 457) | 11C | ~20 min | PET | Very high affinity, suitable for extrastriatal imaging and displacement studies. nih.govpsu.edu |

| [18F]Fallypride | 18F | ~110 min | PET | High-affinity extrastriatal ligand with a longer half-life for extended protocols. nih.govnih.gov |

| [123I]Epidepride | 123I | 13.2 hours | SPECT | Very high striatum-to-cerebellum ratio in preclinical models. nih.govnih.gov |

Comparative Analysis of Kinetic Properties with [11C]Raclopride and Other D2/D3 Radiotracers

The kinetic properties of a radiotracer—its rates of association with and dissociation from the receptor—are fundamental to its utility. [11C]Isoremoxipride exhibits kinetic properties that distinguish it from [11C]Raclopride, a widely used D2/D3 antagonist.

[11C]Raclopride has moderate affinity for D2 receptors and demonstrates rapid binding equilibrium. nih.govnih.gov These characteristics make it highly sensitive to competition from endogenous dopamine, rendering it an excellent tool for detecting dopamine release in the striatum, where receptor density is high. psu.edunih.gov However, its utility is largely confined to the striatum because its signal in extrastriatal regions is too low to be reliably quantified. nih.govpsu.edu

In contrast, [11C]Isoremoxipride possesses very high affinity for D2/D3 receptors (Ki = 0.017 nM for D2, 0.022 nM for D3). nih.gov This high affinity, coupled with slower dissociation kinetics, allows for the successful imaging of low-density extrastriatal receptor populations in regions like the thalamus and cortex. nih.govpsu.edu While [11C]Raclopride is ideal for studying rapid changes in striatal dopamine, [11C]Isoremoxipride is the preferred candidate for quantifying receptor availability in extrastriatal areas and assessing dopamine release in those regions. psu.edu The binding potential (BP), a measure of receptor density, for [11C]Isoremoxipride has been quantified in human studies, showing high values in the putamen (BP ≈ 19) and progressively lower, yet still quantifiable, values in the thalamus (BP ≈ 2.8) and frontal cortex (BP ≈ 0.65). nih.gov

The kinetic differences are crucial for functional neuroreceptor imaging (fNTI) experiments. In these studies, a change in endogenous neurotransmitter levels displaces the radioligand, causing a reduction in its measured concentration. psu.edu The sensitivity to this displacement is a key kinetic property. While [11C]Raclopride is highly sensitive in the striatum, [11C]Isoremoxipride is a promising candidate for extending these fNTI studies to extrastriatal brain regions. psu.edu

| Radioligand | Receptor Affinity (Ki or KD) | Primary Application Area | Key Kinetic Trait |

|---|---|---|---|

| [11C]Isoremoxipride (FLB 457) | ~0.02 nM nih.gov | Striatal & Extrastriatal Regions | High affinity allows for imaging low-density receptor sites. nih.govpsu.edu |

| [11C]Raclopride | ~1-10 nM nih.gov | Striatum | Rapid equilibrium makes it sensitive to endogenous dopamine fluctuations. psu.edunih.gov |

| [125I]Epidepride | 0.057 nM (KD) snmjournals.org | Striatal & Extrastriatal Regions | Extremely high specific-to-nonspecific binding ratio in preclinical models. nih.govsnmjournals.org |

Evaluation of Specificity and Non-Specific Binding Characteristics Across Radioligands in Preclinical Research Models

An ideal radioligand exhibits high specificity for its target receptor and minimal non-specific binding (NSB) to other tissues or receptors. psu.edu The cerebellum is commonly used as a reference region in PET and SPECT studies to estimate NSB for D2/D3 ligands, as it has a very low density of these receptors. researchgate.net

[11C]Isoremoxipride demonstrates very high selectivity and affinity for D2 and D3 receptors with negligible interaction with other neurotransmitter receptors. nih.gov Its high striatum-to-cerebellum ratio reflects this excellent specificity. nih.gov

[123I]Epidepride also shows high potency and low non-specific binding. nih.gov In preclinical rat studies, [125I]Epidepride yielded a striatal-to-cerebellar uptake ratio of 234, significantly higher than many other benzamides like [125I]iodopride (ratio of 7.6), indicating superior specific binding and lower relative NSB. snmjournals.org This specificity is critical for accurately quantifying receptor densities.

[18F]Fallypride is also highly selective for D2/D3 receptors. nih.gov However, some studies have noted that it may exhibit a higher degree of non-specific binding in peripheral organs like the pancreas compared to the brain. nih.gov This highlights that NSB characteristics can be tissue-dependent.

[11C]Raclopride is selective for D2/D3 receptors. researchgate.net However, because of its lower affinity compared to ligands like [11C]Isoremoxipride, the proportion of total binding that is non-specific can be higher, particularly in extrastriatal regions where the specific signal is already low. This contributes to its limitation for imaging outside the striatum. psu.edu The use of its inactive enantiomer can help in delineating the non-specific and non-saturable binding component in research models. nih.gov

Ultimately, the favorable profile of high specificity and relatively low non-specific binding positions [11C]Isoremoxipride, along with [18F]Fallypride and [123I]Epidepride, as superior tools for the quantitative analysis of extrastriatal D2/D3 receptors compared to moderate-affinity ligands. nih.govresearchgate.net

Theoretical Frameworks and Mechanistic Insights Derived from 11c Isoremoxipride Research

Conceptual Models of Dopamine (B1211576) D2/D3 Receptor Availability in Preclinical Disease Models

The use of [11C]Isoremoxipride in PET studies has been instrumental in developing and refining conceptual models of dopamine D2/D3 receptor availability in various preclinical disease models. By enabling the non-invasive quantification and visualization of these receptors, the radioligand allows researchers to map receptor distribution and density in conditions like schizophrenia and Parkinson's disease. nih.govontosight.ai

A primary contribution of [11C]Isoremoxipride is its utility in studying extrastriatal D2/D3 receptors, which are believed to play a significant role in the pathophysiology of psychiatric disorders. nih.gov Older radiotracers had difficulty imaging these low-density receptor populations. nih.gov The very high affinity of [11C]Isoremoxipride for D2 (Ki = 0.017 nM) and D3 (Ki = 0.022 nM) receptors allows for a clearer signal in extrastriatal regions such as the thalamus and cortex. nih.gov This has enabled the construction of more accurate models that incorporate the role of these brain regions in disease processes. For instance, PET studies with [11C]FLB 457 have been used to investigate age-related declines in extrastriatal D2 receptor availability. nih.gov

These preclinical imaging studies help establish a baseline understanding of receptor alterations in disease states, forming a framework to test the effects of novel therapeutic interventions on the dopamine system. By providing a visual and quantitative measure of receptor availability, [11C]Isoremoxipride helps to conceptualize how receptor density changes may correlate with the symptoms and progression of neurological and psychiatric disorders. ontosight.ai

Table 1: Comparison of Dopamine D2/D3 Receptor Radioligands This table provides a comparative overview of [11C]Isoremoxipride and other relevant radioligands.

| Radioligand | Alternate Name(s) | Affinity (Kd or Ki) | Primary Research Focus |

|---|---|---|---|

| [11C]Isoremoxipride | [11C]FLB 457 | Ki = 0.017 nM (D2), 0.022 nM (D3) nih.gov | High-affinity imaging of extrastriatal D2/D3 receptors nih.govpsu.edu |

| [11C]Raclopride | N/A | Kd = 1.3 nM doi.org | Imaging striatal D2/D3 receptors and sensitive to endogenous dopamine levels doi.org |

| [18F]Fallypride | N/A | Ki = 0.03 nM nih.gov | High-affinity imaging of striatal and extrastriatal D2/D3 receptors nih.govnih.gov |

Contribution of [11C]Isoremoxipride Research to Understanding Neurotransmitter Dynamics in Research Settings

[11C]Isoremoxipride research significantly contributes to the broader understanding of neurotransmitter dynamics by providing a specialized tool to probe the dopamine system. psu.edu Neurotransmitter dynamics involve the complex interplay of neurotransmitter release, receptor binding, and reuptake. PET studies with radioligands like [11C]Isoremoxipride offer a macroscopic view of one part of this process: the availability of receptors for binding.

A key aspect of [11C]Isoremoxipride's contribution is its reported lower sensitivity to local concentrations of endogenous dopamine when compared to lower-affinity tracers like [11C]raclopride. doi.org This characteristic is important because it means the PET signal is more likely to represent the actual density of available receptors (Bmax) rather than a combination of receptor density and competition from dopamine in the synapse. This allows researchers to more specifically measure receptor concentration, a key parameter in understanding the brain's capacity for dopaminergic signaling. nih.gov

Furthermore, because of its high affinity and ability to image extrastriatal receptors, [11C]Isoremoxipride has been identified as a promising candidate for use in functional Neurotransmission Imaging (fNTI) experiments. psu.edu Such studies aim to measure the release of endogenous dopamine in extrastriatal brain regions in response to specific tasks or pharmacological challenges. psu.edu This capability allows researchers to move from static measurements of receptor availability to dynamic assessments of neurotransmitter release, providing deeper insights into how the dopamine system functions in real-time.

Development of Novel Research Hypotheses Based on [11C]Isoremoxipride Findings in Animal Studies

The development and application of [11C]Isoremoxipride have spurred new research hypotheses, particularly from findings in animal studies. The creation of the ligand itself was born from the hypothesis that metabolites of remoxipride (B1679305) could be modified to create probes with higher affinity for D2 receptors. nih.gov Structure-activity relationship (SAR) studies led to the synthesis of isoremoxipride (FLB 457), which demonstrated the hypothesized high affinity in the picomolar range (20-30 pM). nih.gov

Animal studies have been crucial in validating the utility of [11C]Isoremoxipride and in generating new questions. A notable example is a study in male baboons that used [11C]Isoremoxipride to investigate D2 receptors in the pancreas. doi.org While the central nervous system is the primary focus of dopamine research, this study explored the hypothesis that dopamine receptors on pancreatic β-cells could be imaged and quantified. The study aimed to assess D2 receptor quantification in the pancreas as a potential biomarker related to β-cell function and diabetes. doi.org This represents a significant extension of the tracer's application beyond neuroscience, opening up novel hypotheses about the role of the peripheral dopamine system in metabolic diseases.

Table 2: Selected Animal Study Findings with [11C]Isoremoxipride This table highlights key aspects of a novel animal study using the compound.

| Animal Model | Research Area | Key Finding/Hypothesis Generated | Reference |

|---|---|---|---|

| Male Baboon | Endocrinology / Pancreatic Imaging | Demonstrated the feasibility of imaging D2 receptors in the pancreas, generating hypotheses about their role as a biomarker for β-cell mass and function in diabetes research. doi.org | doi.org |

By providing a tool with high affinity and specificity for extrastriatal D2/D3 receptors, [11C]Isoremoxipride enables researchers to formulate and test hypotheses about the role of these specific receptors in cognition, behavior, and disease states that were previously difficult to investigate in vivo. psu.edu

Advanced Methodological Considerations and Future Research Directions for 11c Isoremoxipride

Standardization Challenges and Solutions in Preclinical [11C]Isoremoxipride PET Imaging Research

The increasing use of preclinical positron emission tomography (PET) imaging with radiotracers like [11C]Isoremoxipride has highlighted a significant challenge: a lack of standardized imaging protocols. This deficit impedes the ability to compare research findings across different study centers and hinders the effective translation of preclinical data to clinical trials. nc3rs.org.uknih.gov The core of the problem lies in the vast number of variable acquisition and reconstruction parameters offered by different PET scanner manufacturers. nc3rs.org.uk

The absence of a global standard for preclinical PET/CT protocols directly impacts the quantitative accuracy, reproducibility, and consistency of imaging data. nih.gov This can lead to biased results and data that is not comparable between sites. nc3rs.org.uk To address these challenges, there is a growing movement towards the development and implementation of standardized protocols. Research has shown that adopting standardized PET protocols can lead to significant improvements, including a 36% enhancement in scanner uniformity and a 13% point decrease in recovery coefficient (RC) variability. nih.gov Furthermore, the accuracy of the standardized uptake value (SUV) can be improved to within 10%. nih.gov

One proposed solution to facilitate standardization is the use of 3D-printed rodent phantoms. These phantoms, which can be manufactured with tissue-equivalent materials to simulate specific organs, offer a method for establishing and verifying standardized PET/CT imaging protocols without the need for animal subjects. nc3rs.org.uk The use of such phantoms allows for a comprehensive investigation of various scanning parameters. nc3rs.org.uk

Another critical aspect of standardization involves managing the radiation dose absorbed by the animal subjects, particularly from the computed tomography (CT) component of PET/CT scans. nc3rs.org.uk Default protocols can result in a wide range of absorbed doses, from 11 mGy to 216 mGy. nih.gov Implementing standardized protocols has been shown to reduce the absorbed dose significantly, in some cases by as much as 81%, while still maintaining or even slightly improving spatial resolution. nih.gov The optimization of protocols to keep absorbed doses as low as reasonably achievable is a key consideration in standardizing preclinical imaging. nc3rs.org.uk

The short half-life of Carbon-11 (B1219553) (¹¹C) presents a unique challenge for studies using ¹¹C-labeled radiotracers. To optimize the use of each radiochemical synthesis batch, some centers have begun imaging multiple animals simultaneously. frontiersin.org However, this practice can increase the scatter fraction, which necessitates robust scatter correction methods to ensure data accuracy. frontiersin.org

Integration of [11C]Isoremoxipride PET with Complementary Preclinical Imaging Modalities (e.g., MRI, CT)

The integration of PET with other imaging modalities, such as magnetic resonance imaging (MRI) and CT, has become a standard and powerful approach in preclinical research. frontiersin.orgnih.gov This multimodal strategy combines the functional and molecular information provided by PET with the anatomical and structural details offered by MRI and CT. nih.govopenmedscience.com

Hybrid PET/CT scanners are now commonplace, providing fused images that offer both metabolic and anatomical information. frontiersin.orgopenmedscience.com The CT data is crucial for attenuation and scatter correction of the PET data, leading to more quantitatively accurate results. frontiersin.orgnih.gov Similarly, PET/MRI systems offer the advantage of excellent soft-tissue contrast from MRI, which is particularly beneficial for neurological and musculoskeletal imaging, combined with the high sensitivity of PET. openmedscience.com

In the context of neuroscience research, where [11C]Isoremoxipride is often employed, the fusion of PET data with MRI is particularly valuable. MRI provides clear anatomical delineation of brain structures, which, when combined with the functional data from PET, allows for more precise localization of radiotracer uptake. nih.gov This is especially important in studies of glioma, where the combination of PET and MRI can improve the accuracy of determining tumor boundaries and malignancy grade. nih.gov For instance, studies have shown that ¹¹C-methionine PET can be more effective than MRI at defining the actual boundaries of a tumor. nih.gov

The development of advanced imaging systems, such as total-body PET scanners, further enhances the capabilities of multimodal imaging by allowing for the simultaneous imaging of the entire body. openmedscience.com Preclinical scanners, designed for animal research, offer higher spatial resolution and sensitivity than their clinical counterparts, enabling the study of disease processes at the molecular and cellular levels. openmedscience.com Some advanced preclinical PET systems can achieve spatial resolution down to 700 μm in vivo. mediso.com

Computational Modeling and Simulation Approaches in [11C]Isoremoxipride Research

Computational modeling and simulation are increasingly vital tools in biomedical research, offering powerful methods to analyze complex biological systems and interpret imaging data. benthambooks.comresearchgate.net These approaches are particularly relevant to [11C]Isoremoxipride research for understanding the dynamics of ligand-receptor interactions and for optimizing imaging protocols. benthambooks.com

Computational models can be used to simulate the biodistribution of a radiotracer, predict its binding to target receptors, and analyze the resulting PET signal. researchgate.net This can involve the development of algorithms for data analysis and the use of protein modeling to understand the structural basis of ligand binding. benthambooks.com For instance, understanding the affinity of remoxipride's metabolites for dopamine (B1211576) D2 receptors, as has been studied using in vitro and in vivo models, can be further elucidated through computational approaches. researchgate.net

One of the key applications of computational modeling is in the kinetic analysis of dynamic PET data. These models can be used to estimate key parameters such as receptor density and affinity, providing quantitative insights into the neurochemical systems being studied. Simulation studies can also be used to evaluate and validate different modeling approaches and to determine the optimal experimental design for a particular research question. jasss.org

Furthermore, computational methods are essential for image reconstruction. Advanced reconstruction algorithms, such as those that incorporate real-time Monte Carlo simulations, can improve image quality and quantitative accuracy. mediso.com These techniques are particularly important for dealing with the challenges of preclinical imaging, such as the small size of the subjects and the need for high resolution. frontiersin.org

The use of computational models extends to the level of experimental design and hypothesis testing. researchgate.net Simulations can be used to explore different "what-if" scenarios, helping researchers to refine their hypotheses and design more efficient and informative experiments. jasss.org This can be particularly useful in the context of drug development and in studies investigating the effects of pharmacological challenges on neurotransmitter systems.

Emerging Research Applications of [11C]Isoremoxipride in Preclinical Neuroscience Investigations

While direct emerging applications for [11C]Isoremoxipride are not extensively detailed in the provided search results, the broader context of preclinical PET imaging and the use of other ¹¹C-labeled tracers point towards several potential avenues of investigation. The primary application of [11C]Isoremoxipride is for imaging dopamine D2 receptors. iaea.org Therefore, emerging applications will likely focus on diseases and conditions where this receptor system is implicated.

Humanized mouse models are becoming increasingly important in preclinical research, particularly in fields like immuno-oncology. nih.govmdpi.com These models, which are engineered to have a humanized immune system, could be used in conjunction with [11C]Isoremoxipride PET to study the role of dopamine D2 receptors in the context of neuroinflammation and its interaction with cancer immunotherapies. mdpi.com

Another area of emerging interest is the use of PET to study the metabolic activity of tumors and other tissues. nih.gov While [11C]Isoremoxipride is a receptor-binding tracer, its use could be combined with metabolic tracers like [11C]acetate or [18F]FDG in multimodal imaging studies to provide a more comprehensive picture of disease processes. nih.gov For example, in studies of pituitary adenomas, ¹¹C-methionine PET/CT has shown high sensitivity in detecting tumors, even when MRI results are inconclusive. mdpi.com This highlights the potential for using specific ¹¹C-labeled tracers to investigate endocrine disorders.

The development of novel therapeutic agents often involves preclinical evaluation in animal models. mdpi.com [11C]Isoremoxipride PET could be used to assess the target engagement and pharmacodynamics of new drugs that interact with the dopamine D2 receptor. This could help to optimize dosing and treatment schedules for these new therapies.

Unaddressed Research Questions and Future Methodological Developments for [11C]Isoremoxipride Studies

Despite the advances in preclinical PET imaging, several research questions and methodological challenges remain for studies using [11C]Isoremoxipride.

Unaddressed Research Questions:

What is the precise role of dopamine D2 receptor dynamics in the early stages of neurodegenerative diseases, and can [11C]Isoremoxipride PET be used to detect these changes before the onset of clinical symptoms?

How do genetic variations in the dopamine D2 receptor affect [11C]Isoremoxipride binding, and what are the implications for personalized medicine?

What is the interplay between the dopamine system and other neurotransmitter systems in psychiatric disorders, and how can multimodal imaging with [11C]Isoremoxipride and other tracers be used to investigate these interactions?

Can [11C]Isoremoxipride PET be used to predict treatment response to antipsychotic medications and to guide the development of novel therapeutic strategies?

Future Methodological Developments:

Higher Resolution Imaging: Continued improvements in detector technology and image reconstruction algorithms will lead to PET scanners with even higher spatial and temporal resolution. nih.gov This will allow for more precise quantification of [11C]Isoremoxipride binding in small brain structures.

Motion Correction: The development of more sophisticated motion correction techniques, including marker-less systems, will be crucial for imaging conscious and behaving animals. frontiersin.org This will enable researchers to study dopamine D2 receptor dynamics in more naturalistic conditions.

Advanced Kinetic Modeling: The development of more advanced kinetic models will allow for a more detailed analysis of dynamic [11C]Isoremoxipride PET data. This could include models that account for tracer metabolism and blood-brain barrier transport.

Novel Radiotracer Development: While [11C]Isoremoxipride is a valuable tool, there is always a need for new radiotracers with improved properties, such as higher affinity, greater selectivity, or a longer half-life.

Integrated Data Analysis Platforms: The development of platforms that can integrate and analyze data from multiple imaging modalities, as well as from other sources such as genomics and proteomics, will be essential for a systems-level understanding of the brain in health and disease.

Q & A

Q. What are the critical steps for synthesizing Isoremoxipride C-11 with high purity for preclinical studies?

Methodological Answer: Synthesis requires rigorous optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios). Post-synthesis purification via high-performance liquid chromatography (HPLC) with gradient elution is recommended. Validate purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring spectral peaks align with theoretical predictions. Reproducibility hinges on documenting deviations, such as byproduct formation, and iterating protocols accordingly .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

Methodological Answer: Combine X-ray crystallography for 3D structural resolution with Fourier-transform infrared (FTIR) spectroscopy to verify functional groups. Quantitative analysis of impurities (<0.5%) should use gas chromatography-mass spectrometry (GC-MS). Cross-validate results with computational simulations (e.g., density functional theory) to resolve ambiguities in stereochemical assignments .

Q. How should researchers design in vitro assays to evaluate the dopamine receptor binding kinetics of this compound?

Methodological Answer: Employ radioligand displacement assays with [³H]-spiperone as a reference ligand. Control variables such as buffer pH (7.4), incubation time (60 minutes), and temperature (37°C). Normalize data using nonlinear regression models (e.g., one-site vs. two-site binding) and report both IC₅₀ and Ki values with 95% confidence intervals. Include negative controls (e.g., receptor knockout cell lines) to validate specificity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported binding affinities of this compound across different assay platforms?

Methodological Answer: Conduct a meta-analysis of assay conditions (e.g., membrane preparation methods, receptor isoform variants). Apply Bayesian statistical models to quantify variability sources. For example, discrepancies in IC₅₀ values may arise from differences in endogenous GTP levels in cell-based vs. cell-free systems. Use standardized reference compounds (e.g., haloperidol) to calibrate inter-laboratory variability .

Q. How can researchers optimize in vivo pharmacokinetic (PK) study designs for this compound to account for species-specific metabolism?

Methodological Answer: Perform pilot studies in multiple species (e.g., rodents, non-human primates) to identify metabolic hotspots via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adjust dosing regimens based on allometric scaling and hepatic extraction ratios. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human PK profiles, validating against microdosing trial data .

Q. What analytical frameworks are recommended for integrating multi-omics data (e.g., transcriptomic, proteomic) to elucidate this compound’s off-target effects?

Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins modulated by the compound. Validate pathways using CRISPR-Cas9 knockout models and orthogonal assays (e.g., Western blot). Quantify false discovery rates (FDR) via Benjamini-Hochberg correction and report effect sizes with 95% confidence intervals. Cross-reference findings with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) .

Q. How should researchers address variability in radiochemical yield during [¹¹C]-labeling of Isoremoxipride for PET imaging studies?

Methodological Answer: Optimize precursor concentration and reaction time using a factorial design of experiments (DoE). Monitor radiochemical purity via radio-TLC and HPLC, ensuring >98% purity. Implement automation to minimize human error in synthesis modules. Document decay-corrected yields and validate reproducibility across ≥3 independent batches .

Methodological Considerations for Data Reporting

- Statistical Analysis : Use mixed-effects models to account for hierarchical data structures (e.g., repeated measures in longitudinal studies) .

- Confidence Ratings : Adopt frameworks like ATSDR’s initial confidence ratings to evaluate study robustness based on key design features (e.g., blinding, sample size) (Table C-11 in ) .

- Reproducibility : Follow guidelines for detailed experimental protocols, including raw data archiving in repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.